molecular formula C13H20N2O4S2 B2553194 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide CAS No. 1105246-36-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide

Cat. No. B2553194
M. Wt: 332.43
InChI Key: DIHPDAFMRVGJJK-UHFFFAOYSA-N
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Description

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry as they can act as inhibitors for various enzymes, such as carbonic anhydrases .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, starting from basic sulfanilamide structures. For instance, a sulfanilamide derivative was used as a starting point to prepare a series of new sulfonamides by reacting with aroylhydrazides, amines, or thiols . Although the specific synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is not detailed in the provided papers, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the sulfonamide group can significantly influence the binding affinity and selectivity towards target enzymes. For example, the incorporation of aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been shown to produce compounds with low nanomolar activity against human carbonic anhydrase II .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. In the context of the provided papers, the sulfonamide group is involved in the synthesis of a library of derivatives, indicating its reactivity and versatility in chemical transformations . Additionally, the reactivity of N-acyliminium ions derived from oxazolidin-2-ones, which are structurally related to isothiazolidin-2-ones, suggests that similar reactivity might be expected for the isothiazolidin-2-yl group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and melting point. For instance, the introduction of the 1,1-dioxidoisothiazolidin-2-yl group could potentially enhance the solubility of the compound in polar solvents due to the presence of oxygen atoms capable of forming hydrogen bonds . However, specific physical and chemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide are not provided in the papers.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a crucial role in the metabolism of drugs, including compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide. For instance, the application of microbial-based biocatalytic systems for the production of mammalian metabolites has been demonstrated. This approach facilitates the generation of significant quantities of drug metabolites for structural characterization, employing techniques like nuclear magnetic resonance spectroscopy, which are critical in the drug development process (Zmijewski et al., 2006).

Synthesis and Structural Study

New chemical compounds, including those with sulfonamide groups, have been synthesized and structurally analyzed to explore their potential applications in various fields, such as material science and drug discovery. For example, the synthesis and structural analysis of new series of oxazolidinones with sulfonamide moieties showcase the diverse applications of sulfonamide derivatives in chemical research (Barbey et al., 2012).

Antimicrobial Activity

The exploration of novel sulfonamide hybrids for their antimicrobial activity illustrates the potential of sulfonamide derivatives in addressing microbial resistance. The synthesis of novel hybrids combining sulfonamide with other functional groups and their subsequent evaluation against various bacteria highlight the ongoing research efforts to develop more effective antimicrobial agents (Hussein, 2018).

Safety And Hazards

The safety and hazards associated with N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide are not specified in the search results. For detailed information on its safety and hazards, it’s recommended to refer to scientific literature or contact suppliers like Benchchem2.


Future Directions

The future directions of research and applications involving N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide are not specified in the search results. However, given its significant attention in scientific research due to its potential therapeutic and industrial applications12, it’s likely that further studies will continue to explore its properties and applications.


properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-10(2)21(18,19)14-13-9-12(6-5-11(13)3)15-7-4-8-20(15,16)17/h5-6,9-10,14H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPDAFMRVGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide

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